GDC-0339

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

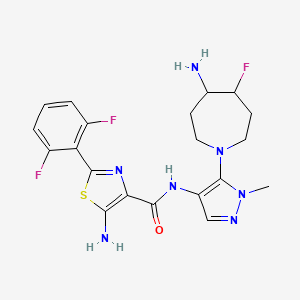

Molecular Formula |

C20H22F3N7OS |

|---|---|

Molecular Weight |

465.5 g/mol |

IUPAC Name |

5-amino-N-[5-(4-amino-5-fluoroazepan-1-yl)-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31) |

InChI Key |

NHXVGMQFCYBLTL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N |

Origin of Product |

United States |

Foundational & Exploratory

GDC-0339: A Pan-Pim Kinase Inhibitor for Multiple Myeloma - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0339 is a potent, orally bioavailable, small-molecule inhibitor targeting the serine/threonine Pim kinases (Pim-1, Pim-2, and Pim-3).[1][2][3] Pim kinases are crucial mediators of cytokine and growth factor signaling, playing a significant role in cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of this compound in multiple myeloma, supported by preclinical data, experimental methodologies, and signaling pathway visualizations. Although this compound showed promising preclinical activity, its clinical development was discontinued (B1498344) due to off-target safety signals.[6][7]

Introduction to Pim Kinases in Multiple Myeloma

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family comprises three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. These kinases are downstream effectors of various signaling pathways, including the JAK/STAT and RAS-MAPK pathways, which are frequently dysregulated in multiple myeloma. Pim kinases are constitutively active and their expression is induced by a range of cytokines and growth factors. In multiple myeloma, Pim kinases contribute to tumorigenesis by phosphorylating a multitude of downstream substrates involved in:

-

Cell Cycle Progression: Phosphorylation of cell cycle regulators promotes cellular proliferation.

-

Inhibition of Apoptosis: Phosphorylation of pro-apoptotic proteins, such as BAD, inhibits their function, leading to enhanced cell survival.

-

Protein Synthesis: Activation of the mTORC1 pathway and phosphorylation of 4E-binding protein 1 (4EBP1) promotes cap-dependent translation of proteins essential for cell growth.

-

Drug Resistance: Pim kinases have been implicated in resistance to conventional and novel anti-myeloma therapies.

Given their central role in promoting myeloma cell survival and proliferation, Pim kinases represent a compelling therapeutic target.

This compound: Biochemical and Cellular Activity

This compound is a diaminopyrazole compound that acts as a pan-Pim kinase inhibitor, demonstrating high potency against all three isoforms.

Biochemical Potency

The inhibitory activity of this compound against the Pim kinases has been determined through biochemical assays. The equilibrium dissociation constants (Ki) highlight the sub-nanomolar potency of the compound.

| Target | K |

| Pim-1 | 0.03 |

| Pim-2 | 0.1 |

| Pim-3 | 0.02 |

| Data sourced from MedchemExpress and TargetMol.[1][2] |

Cellular Activity

In cellular assays, this compound demonstrates cytostatic effects on multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) for the MM.1S human multiple myeloma cell line is 0.1 µM.[1][2]

Mechanism of Action of this compound in Multiple Myeloma

The primary mechanism of action of this compound is the competitive inhibition of ATP binding to the catalytic domain of Pim kinases. This blockade of kinase activity leads to the abrogation of downstream signaling pathways critical for myeloma cell survival and proliferation.

Inhibition of Downstream Signaling Pathways

By inhibiting Pim kinases, this compound prevents the phosphorylation of key downstream substrates, leading to a cascade of anti-myeloma effects.

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Key Downstream Targets and Cellular Consequences:

-

BAD (Bcl-2-associated death promoter): Pim kinases phosphorylate BAD, leading to its inactivation and sequestration in the cytoplasm. By inhibiting this phosphorylation, this compound allows BAD to promote apoptosis.

-

mTORC1 Pathway: Pim kinases can activate the mTORC1 pathway, a central regulator of cell growth and protein synthesis. This compound-mediated inhibition of Pim kinases leads to decreased mTORC1 activity.

-

c-Myc: Pim kinases can phosphorylate and stabilize the c-Myc oncoprotein, a key driver of proliferation in multiple myeloma. Inhibition of Pim kinases by this compound can lead to c-Myc destabilization and reduced expression.

Preclinical In Vivo Efficacy

This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human multiple myeloma.

| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |

| RPMI-8226 | This compound | 100 mg/kg, p.o., daily | 90% |

| MM.1S | This compound | 100 mg/kg, p.o., daily | 60% |

| Data sourced from a 2014 presentation at the 248th ACS National Meeting.[6] |

Experimental Protocols

In Vitro Kinase Assay (Illustrative)

Objective: To determine the inhibitory constant (Ki) of this compound against Pim kinases.

Methodology:

-

Reagents: Recombinant human Pim-1, Pim-2, and Pim-3 enzymes; fluorescently labeled peptide substrate; ATP; this compound at various concentrations; assay buffer.

-

Procedure:

-

A competitive binding assay is performed in a microplate format.

-

The kinase, fluorescent peptide substrate, and varying concentrations of this compound are incubated together.

-

The reaction is initiated by the addition of ATP.

-

The kinase activity (phosphorylation of the substrate) is measured by detecting the change in fluorescence polarization or through a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

The data are fitted to a dose-response curve to determine the IC

50value. -

The K

ivalue is calculated from the IC50value using the Cheng-Prusoff equation, taking into account the ATP concentration.

-

Cell Viability Assay (Illustrative)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in multiple myeloma cell lines.

Methodology:

-

Cell Lines: MM.1S human multiple myeloma cells.

-

Reagents: RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, and a cell viability reagent (e.g., CellTiter-Glo®).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

After the incubation period, the cell viability reagent is added, which measures the amount of ATP present, an indicator of metabolically active cells.

-

Luminescence is measured using a plate reader.

-

The data are normalized to vehicle-treated controls and plotted against the log of the inhibitor concentration to calculate the IC

50value.

-

Human Multiple Myeloma Xenograft Model (General Protocol)

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Pim-2 Kinase Regulates Energy Metabolism in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DSpace [lenus.ie]

- 5. PIM Kinases in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Lead Optimization Yielding a pan-Pim Inhibitor GDC-0570/NB004 for Cancer Treatment in the Clinical Testing - American Chemical Society [acs.digitellinc.com]

GDC-0339: A Technical Guide to its Downstream Targets and Mechanism of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0339 is a potent, orally bioavailable, and well-tolerated pan-Pim kinase inhibitor.[1][2][3] The Pim (Proviral integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: Pim-1, Pim-2, and Pim-3.[4][5] These kinases are crucial downstream effectors in various cytokine signaling pathways, including the JAK/STAT pathway, and are frequently overexpressed in a range of hematological malignancies and solid tumors.[4][6] By targeting all three Pim isoforms, this compound disrupts key cellular processes that contribute to tumor growth and survival, making it a compound of significant interest for cancer therapy, particularly for multiple myeloma.[7][8] This guide provides an in-depth overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Primary Molecular Targets: Pim Kinases

The direct molecular targets of this compound are the three isoforms of the Pim kinase family. It acts as an ATP-competitive inhibitor, binding to the active site of the kinases and preventing the phosphorylation of their downstream substrates. This compound exhibits high potency against all three isoforms.[2][7]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data below summarizes its potency against the Pim kinases and its effect on cancer cell viability.

| Parameter | Target/Cell Line | Value | Reference |

| Ki (Inhibitor Constant) | Pim-1 | 0.03 nM | [2][7] |

| Pim-2 | 0.1 nM | [2][7] | |

| Pim-3 | 0.02 nM | [2][7] | |

| IC50 (Half maximal inhibitory concentration) | MM.1S (Multiple Myeloma Cell Line) | 0.1 µM | [2][7] |

Pim Kinase Downstream Signaling Pathway

Pim kinases are downstream of several signaling pathways, most notably the JAK/STAT pathway, and they regulate a multitude of cellular processes by phosphorylating a wide array of substrates.[4] Inhibition of Pim kinases by this compound leads to a cascade of downstream effects, primarily impacting protein synthesis, cell cycle progression, and apoptosis.[3][5]

Key Downstream Targets and Cellular Effects

Inhibition of Pim kinases by this compound prevents the phosphorylation of numerous downstream substrates, leading to significant anti-tumor effects. Treatment with this compound reveals a range of downstream signaling events consistent with Pim kinase inhibition.[2][7]

-

Regulation of Protein Synthesis: Pim kinases promote protein synthesis required for cell growth and proliferation. They phosphorylate several key components of the translation machinery, including c-Myc , eukaryotic translation initiation factor 4B (eIF4B) , and regulators of the mTORC1 pathway, such as 4E-BP1 .[3][9] By inhibiting Pim, this compound leads to decreased levels of total and phosphorylated c-Myc and reduced phosphorylation of 4E-BP1, thereby suppressing protein translation.[3][10]

-

Inhibition of Apoptosis: A critical role of Pim kinases is to promote cell survival by phosphorylating and inactivating pro-apoptotic proteins. A primary example is the Bcl-2 family member BAD (Bcl-2-associated death promoter) .[3] Phosphorylation of BAD by Pim kinases prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-2 and Bcl-xL. This compound treatment prevents BAD phosphorylation, thereby promoting apoptosis.

-

Cell Cycle Control: Pim kinases contribute to cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21Cip1/Waf1 and p27Kip1 .[5] Inhibition by this compound can therefore lead to the stabilization of these inhibitors, resulting in cell cycle arrest.

Experimental Protocols

To assess the downstream effects of this compound, standard molecular and cellular biology techniques are employed. Below are representative protocols for Western Blotting and a Cell Viability Assay.

Protocol: Western Blot Analysis of Phospho-BAD

This protocol details the steps to measure the change in phosphorylation of the Pim kinase substrate BAD at Ser112 in a multiple myeloma cell line (e.g., MM.1S) following treatment with this compound.

1. Cell Culture and Treatment:

- Culture MM.1S cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

- Seed cells at a density of 1 x 106 cells/mL in 6-well plates.

- Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM) or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

- Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

- Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

- Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]

- Incubate on ice for 30 minutes with periodic vortexing.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

- Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

- Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.

- Perform electrophoresis until the dye front reaches the bottom of the gel.

- Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

- Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for phospho-BAD (Ser112) overnight at 4°C with gentle agitation.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again three times for 10 minutes each with TBST.

5. Detection and Analysis:

- Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

- Capture the signal using a chemiluminescence imaging system.

- To normalize for protein loading, strip the membrane and re-probe with an antibody for total BAD or a housekeeping protein like β-actin.

- Quantify band intensities using image analysis software.

Protocol: Cell Viability (MTT) Assay

This protocol is for determining the cytostatic or cytotoxic effects of this compound on MM.1S cells.[12]

1. Cell Seeding:

- Harvest MM.1S cells in their logarithmic growth phase.

- Seed 1 x 104 cells per well in 100 µL of complete culture medium in a 96-well plate.[12]

2. Compound Treatment:

- Prepare a serial dilution of this compound in culture medium.

- Add the diluted compound to the wells to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM. Include a vehicle-only control.

- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

3. MTT Addition and Incubation:

- Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[12]

- Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

4. Solubilization and Measurement:

- Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]

- Mix thoroughly by gentle pipetting.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance from a well with medium only.

- Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

- Plot the results and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the Western Blotting protocol for analyzing protein phosphorylation.

Conclusion

This compound is a potent pan-Pim kinase inhibitor that exerts its anti-neoplastic effects by modulating a constellation of downstream signaling events.[7] Its primary mechanism involves the inhibition of Pim-mediated phosphorylation of key substrates that regulate protein synthesis (e.g., c-Myc, 4E-BP1), apoptosis (e.g., BAD), and cell cycle progression (e.g., p21, p27). The ability of this compound to concurrently impact these fundamental cellular processes underscores its therapeutic potential in cancers characterized by aberrant Pim kinase signaling, such as multiple myeloma. The experimental frameworks provided herein offer robust methods for further elucidating the downstream consequences of Pim kinase inhibition and evaluating the efficacy of compounds like this compound in preclinical settings.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound | Pim | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A functional mTORC1 signaling is indispensable for c-Myc driven hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GDC-0339: A Comprehensive Technical Guide to its Pan-Pim Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0339 is a potent, orally bioavailable small molecule inhibitor targeting the Pim (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases. This document provides an in-depth technical overview of the inhibition profile of this compound against Pim1, Pim2, and Pim3 kinases. It includes quantitative inhibition data, detailed experimental methodologies for biochemical assays, and visual representations of the relevant signaling pathways and experimental workflows to support further research and development efforts in oncology and related fields.

This compound Quantitative Inhibition Profile

This compound demonstrates high potency and pan-inhibitory activity against all three Pim kinase isoforms. The inhibitory activity, as measured by the inhibition constant (Ki), is summarized in the table below. This data highlights the compound's ability to effectively suppress the catalytic activity of Pim1, Pim2, and Pim3 at sub-nanomolar concentrations.

| Kinase Target | This compound Ki (nM) |

| Pim1 | 0.03[][2][3][4] |

| Pim2 | 0.1[][2][3][4] |

| Pim3 | 0.02[][2][3][4] |

Table 1: Inhibitory Potency (Ki) of this compound against Pim Kinase Isoforms.

Pim Kinase Signaling Pathway

Pim kinases are crucial mediators of cytokine signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis. They are constitutively active and their regulation primarily occurs at the transcriptional level. Upstream signaling from pathways such as JAK/STAT and PI3K/AKT/mTOR leads to the expression of Pim kinases. Once expressed, Pim kinases phosphorylate a variety of downstream substrates, thereby modulating numerous cellular processes implicated in tumorigenesis.

Caption: Pim Kinase Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

While the precise, proprietary protocols for the characterization of this compound are not publicly available, the following represents a standard and robust methodology for an in vitro biochemical kinase inhibition assay, such as the widely used ADP-Glo™ Kinase Assay, which is suitable for determining the inhibitory potential of compounds like this compound.

Representative In Vitro Biochemical Kinase Inhibition Assay Protocol (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC50) and/or the inhibition constant (Ki) of this compound against Pim1, Pim2, and Pim3 kinases.

Materials:

-

Recombinant human Pim1, Pim2, and Pim3 enzymes

-

Pim kinase substrate peptide (e.g., a derivative of BAD or S6K)

-

Adenosine triphosphate (ATP)

-

This compound (or test compound)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well white assay plates

-

Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

-

Assay Plate Setup:

-

Add 1 µL of the diluted this compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.

-

Add 2 µL of diluted Pim kinase (Pim1, Pim2, or Pim3) in kinase buffer to each well. The optimal enzyme concentration should be empirically determined to ensure the reaction is in the linear range.

-

Incubate the plate at room temperature for 10-15 minutes to allow for compound-enzyme pre-incubation.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X substrate/ATP mixture in kinase buffer. The ATP concentration is typically set at or near the Km for each respective kinase.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes), ensuring the reaction does not proceed to substrate depletion.

-

-

Reaction Termination and ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

-

Signal Generation and Measurement:

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and produces a luminescent signal via a luciferase reaction.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all experimental wells.

-

Plot the luminescence signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

If the Km of ATP is known, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Generalized Experimental Workflow for an In Vitro Kinase Inhibition Assay.

Conclusion

This compound is a highly potent pan-inhibitor of Pim kinases, demonstrating significant potential for therapeutic applications in diseases driven by Pim kinase activity, such as multiple myeloma. The data and methodologies presented in this guide provide a foundational understanding of this compound's inhibitory profile and offer a framework for its further investigation and development. The detailed signaling pathway and experimental workflow diagrams serve as valuable tools for researchers in the design and interpretation of future studies.

References

GDC-0339: A Pan-Pim Kinase Inhibitor - A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0339 is a potent, orally bioavailable, small-molecule pan-Pim kinase inhibitor that was investigated for the treatment of multiple myeloma. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are key regulators of cell survival, proliferation, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them an attractive therapeutic target. This technical guide details the discovery and development history of this compound, from its origins in a lead optimization program to its preclinical evaluation and eventual discontinuation. The document provides an in-depth look at its mechanism of action, preclinical efficacy, and the scientific rationale that guided its development, including detailed experimental methodologies and a summary of key quantitative data. Furthermore, it explores the subsequent development of a second-generation inhibitor, GDC-0570, following the identification of off-target safety signals with this compound.

Discovery and Lead Optimization

This compound was identified through a medicinal chemistry program aimed at optimizing a lead compound, GNE-190.[1] While GNE-190 demonstrated potent pan-Pim kinase inhibition, it suffered from poor pharmacokinetic properties, including low oral bioavailability.[1] The optimization effort focused on improving metabolic stability and oral exposure while maintaining high potency against all three Pim isoforms. This led to the synthesis and evaluation of a series of diaminopyrazole compounds, culminating in the selection of this compound as a development candidate.[1]

Mechanism of Action: Targeting the Pim Kinase Signaling Pathway

Pim kinases are constitutively active serine/threonine kinases that do not require activation loop phosphorylation. They play a crucial role in signaling pathways that promote cell survival and proliferation while inhibiting apoptosis. This compound exerts its anti-cancer effects by inhibiting the kinase activity of all three Pim isoforms, thereby modulating the phosphorylation of numerous downstream substrates.

Key downstream effects of Pim kinase inhibition by this compound include:

-

Inhibition of Cell Cycle Progression: Pim kinases promote cell cycle progression by phosphorylating and inactivating cell cycle inhibitors such as p21 and p27. By inhibiting Pim kinases, this compound leads to the stabilization of these inhibitors and subsequent cell cycle arrest.

-

Induction of Apoptosis: Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD. Inhibition of Pim kinases by this compound results in dephosphorylated, active BAD, which promotes apoptosis.

-

Modulation of mTORC1 Signaling: Pim kinases can phosphorylate and activate components of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation. This compound can attenuate mTORC1 signaling, contributing to its anti-proliferative effects.

Figure 1: Simplified Pim Kinase Signaling Pathway and the inhibitory action of this compound.

Preclinical Data

This compound demonstrated potent and selective inhibition of all three Pim kinase isoforms and significant anti-tumor activity in preclinical models of multiple myeloma.

In Vitro Potency and Selectivity

The inhibitory activity of this compound against the three Pim kinase isoforms was determined using in vitro kinase assays.

| Compound | Pim-1 (Ki, nM) | Pim-2 (Ki, nM) | Pim-3 (Ki, nM) | MM.1S Cell Viability (IC50, µM) |

| This compound | 0.03[2] | 0.1[2] | 0.02[2] | 0.1[2] |

Table 1: In vitro potency of this compound against Pim kinases and a multiple myeloma cell line.

In Vivo Efficacy in Xenograft Models

This compound was evaluated in subcutaneous xenograft models of human multiple myeloma using RPMI-8226 and MM.1S cell lines.

| Model | Compound | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (TGI) |

| RPMI-8226 | This compound | 100[3] | Daily | 90%[3] |

| MM.1S | This compound | 100[3] | Daily | 60%[3] |

Table 2: In vivo efficacy of this compound in multiple myeloma xenograft models.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were assessed in preclinical species.

| Species | Route | Bioavailability (%) | Half-life (h) |

| Human (predicted) | Oral | 58%[3] | 3.2[3] |

Table 3: Pharmacokinetic parameters of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay (TR-FRET)

The potency of this compound against Pim kinases was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Principle: This assay measures the binding of a fluorescently labeled tracer to the ATP-binding pocket of the kinase. Inhibition is detected by a decrease in the FRET signal due to the displacement of the tracer by the inhibitor.

Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

-

Test Compound: Serially diluted in DMSO.

-

Kinase and Tracer: Recombinant human Pim-1, Pim-2, or Pim-3 and a suitable fluorescent tracer are diluted in kinase buffer.

-

-

Assay Procedure:

-

Add 5 µL of the test compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the kinase/antibody mixture.

-

Add 5 µL of the tracer.

-

Incubate at room temperature for 1 hour.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the ratio of the acceptor and donor fluorescence signals.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

Figure 2: Workflow for the in vitro TR-FRET kinase inhibition assay.

Cell Viability Assay (MTT)

The effect of this compound on the viability of multiple myeloma cell lines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Seed MM.1S cells in a 96-well plate at a density of 5 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound.

-

Incubate for 72 hours.

-

-

MTT Addition and Solubilization:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls.

-

Determine the IC50 values.

-

In Vivo Xenograft Study

The anti-tumor efficacy of this compound was evaluated in a subcutaneous RPMI-8226 human multiple myeloma xenograft model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., female SCID mice).

-

-

Tumor Cell Implantation:

-

Subcutaneously inject 5 x 10^6 RPMI-8226 cells mixed with Matrigel into the right flank of each mouse.

-

-

Tumor Growth and Treatment:

-

Monitor tumor growth until the average tumor volume reaches 100-150 mm³.

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound orally once daily.

-

-

Efficacy Evaluation:

-

Measure tumor volume and body weight twice weekly.

-

At the end of the study, calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

-

Discontinuation and Development of GDC-0570

The clinical development of this compound was discontinued (B1498344) due to the observation of an off-target safety signal.[4] While the specific details of the off-target activity have not been fully disclosed in the public domain, it was significant enough to halt further investigation. This led to a subsequent optimization program that aimed to mitigate the off-target effects while retaining the potent pan-Pim kinase inhibition. This effort resulted in the discovery of GDC-0570 (also known as NB004), a second-generation pan-Pim inhibitor with an improved safety profile.[4] GDC-0570 has since progressed into Phase I clinical trials for the treatment of advanced solid tumors.[5]

Conclusion

This compound was a potent, orally bioavailable pan-Pim kinase inhibitor that showed promising preclinical anti-tumor activity in multiple myeloma models. Its discovery and development provided valuable insights into the therapeutic potential of targeting Pim kinases in oncology. Although its clinical progression was halted due to off-target safety concerns, the program laid the groundwork for the successful development of a second-generation inhibitor, GDC-0570, highlighting the iterative nature of drug discovery and the importance of thorough safety profiling. The story of this compound serves as a case study in the challenges and strategies involved in developing targeted cancer therapies.

References

Preclinical Profile of GDC-0339: A Pan-Pim Kinase Inhibitor for Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GDC-0339 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial mediators of cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and differentiation. Their overexpression is implicated in the pathogenesis of various hematologic malignancies and solid tumors, making them an attractive target for cancer therapy. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various cancer models, with a primary focus on multiple myeloma.

Core Mechanism of Action

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. This blockade of Pim kinase function leads to the downstream modulation of various signaling pathways that are critical for cancer cell growth and survival.

Quantitative Data Summary

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

In Vitro Activity

| Target | Assay Type | Ki (nM) | IC50 (nM) | Cell Line | Reference |

| Pim-1 | Kinase Assay | 0.03 | - | - | [1] |

| Pim-2 | Kinase Assay | 0.1 | - | - | [1] |

| Pim-3 | Kinase Assay | 0.02 | - | - | [1] |

| Cell Viability | Cytostatic Assay | - | 100 | MM.1S | [1] |

In Vivo Efficacy in Multiple Myeloma Xenograft Models

| Cancer Model | Treatment | Dosing | Tumor Growth Inhibition (TGI) | Reference |

| RPMI 8226 Xenograft | This compound (single agent) | 100 mg/kg | 90% | [2] |

| MM.1S Xenograft | This compound (single agent) | Not specified | 60% | [2] |

Pharmacokinetic Properties

| Parameter | Value | Species | Reference |

| Half-life (t1/2) | 3.2 hours (predicted human) | Human | [2] |

| Oral Bioavailability (F) | 58% (predicted human) | Human | [2] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

In Vitro Cell Proliferation Assay

Objective: To determine the cytostatic effect of this compound on cancer cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

This compound is serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions.

-

The plates are shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence is measured using a plate-reading luminometer.

-

The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.

In Vivo Xenograft Studies in Multiple Myeloma Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound as a single agent.

Materials:

-

Female immunodeficient mice (e.g., SCID or NOD/SCID), 6-8 weeks old

-

Human multiple myeloma cell lines (RPMI 8226 or MM.1S)

-

Matrigel

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

RPMI 8226 or MM.1S cells are harvested and resuspended in a 1:1 mixture of sterile PBS and Matrigel.

-

Approximately 5-10 x 10^6 cells are subcutaneously injected into the right flank of each mouse.

-

Tumor growth is monitored, and when tumors reach a mean volume of 150-200 mm³, the mice are randomized into treatment and control groups.

-

This compound is administered orally once daily at the specified dose (e.g., 100 mg/kg). The control group receives the vehicle.

-

Tumor dimensions (length and width) are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Width² x Length) / 2.

-

Animal body weights are monitored as an indicator of toxicity.

-

At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated.

Combination Therapy

Preclinical evidence suggests that combining this compound with inhibitors of other signaling pathways may lead to synergistic anti-tumor effects. A notable example is the combination with PI3K inhibitors.

This compound and PI3K Inhibitor Combination

Rationale: The PI3K/AKT/mTOR pathway is another critical survival pathway in many cancers, including multiple myeloma. Pim kinases and the PI3K pathway have some overlapping downstream targets and can provide compensatory survival signals when one pathway is inhibited. Therefore, dual inhibition is hypothesized to be more effective than single-agent therapy.

Preclinical Findings: In vitro studies have shown that the combination of this compound with a PI3K inhibitor results in a synergistic decrease in the IC50 for cell viability in multiple myeloma cell lines. This suggests that this combination could be a promising therapeutic strategy to enhance tumor growth inhibition in vivo.

Conclusion

This compound is a potent pan-Pim kinase inhibitor with significant preclinical activity in multiple myeloma models. Its favorable pharmacokinetic profile and demonstrated in vivo efficacy, both as a single agent and potentially in combination with other targeted therapies, underscore its promise as a therapeutic candidate. Further investigation into its efficacy in a broader range of cancer models and the elucidation of biomarkers for patient selection will be crucial for its clinical development.

References

GDC-0339: A Potent Pan-Pim Kinase Inhibitor for Multiple Myeloma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

GDC-0339 is a potent, orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and apoptosis. Overexpressed in numerous hematological malignancies, particularly multiple myeloma, Pim kinases have emerged as a promising therapeutic target. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key preclinical experimental data for this compound. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to facilitate further research and development.

Chemical Structure and Properties

This compound is a complex heterocyclic molecule with the IUPAC name 5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide.[1] Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Property | Value |

| IUPAC Name | 5-amino-N-{5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methyl-1H-pyrazol-4-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide[1] |

| SMILES | CN1N=CC(NC(=O)C2N=C(SC=2N)C2C(F)=CC=CC=2F)=C1N1CC--INVALID-LINK----INVALID-LINK--CC1[1] |

| CAS Number | 1428569-85-0[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Formula | C20H22F3N7OS[2] |

| Molecular Weight | 465.50 g/mol [2] |

| Appearance | White to yellow solid[2] |

| Solubility | DMSO: ≥ 52 mg/mL (111.71 mM)[1] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[2] |

Pharmacological Properties

This compound is a highly potent pan-Pim kinase inhibitor with nanomolar to sub-nanomolar activity against all three isoforms. Its pharmacological profile demonstrates its potential as a targeted therapeutic agent.

Table 3: In Vitro Pharmacological Data

| Parameter | Target | Value |

| Ki | Pim-1 | 0.03 nM[2] |

| Pim-2 | 0.1 nM[2] | |

| Pim-3 | 0.02 nM[2] | |

| IC50 | MM.1S cells | 0.1 µM[2] |

Table 4: In Vivo Pharmacokinetic and Efficacy Data

| Parameter | Species | Value |

| Half-life (t1/2) | Mouse | 0.9 hours[2] |

| Oral Bioavailability | Human (predicted) | 58%[3] |

| Tumor Growth Inhibition (TGI) | RPMI 8226 xenograft | 90% at 100 mg/kg[3] |

| MM.1S xenograft | 60% at 100 mg/kg[3] |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the kinase activity of Pim-1, Pim-2, and Pim-3. Pim kinases are downstream of the JAK/STAT signaling pathway and are constitutively active. They play a crucial role in cell survival and proliferation by phosphorylating a number of downstream targets, including the pro-apoptotic protein BAD and components of the mTORC1 signaling pathway.

By inhibiting Pim kinases, this compound prevents the phosphorylation of these downstream substrates. This leads to the activation of apoptotic pathways and the inhibition of protein synthesis, ultimately resulting in decreased tumor cell growth and survival.

Caption: this compound inhibits Pim kinases, preventing downstream signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a multiple myeloma cell line.

Materials:

-

MM.1S human multiple myeloma cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Culture MM.1S cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours.[4]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Caption: Workflow for the MTT cell viability assay.

Western Blot Analysis of p-BAD

This protocol details the detection of phosphorylated BAD (p-BAD) levels in response to this compound treatment.

Materials:

-

MM.1S cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-p-BAD (Ser112, Ser136, Ser155), anti-BAD, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed MM.1S cells and treat with various concentrations of this compound for a specified time (e.g., 4 hours).

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

Multiple Myeloma Xenograft Model

This protocol describes the establishment of a subcutaneous MM.1S xenograft model to evaluate the in vivo efficacy of this compound.

Materials:

-

MM.1S cells

-

6-8 week old female CB-17 SCID mice

-

Matrigel

-

This compound

-

Vehicle for oral administration

-

Calipers

-

Surgical tools

Procedure:

-

Harvest MM.1S cells in their logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells per 100 µL.

-

Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Monitor tumor growth by measuring tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (Width^2 x Length) / 2.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 1-300 mg/kg) or vehicle orally once daily for 21 days.[2]

-

Monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Caption: Workflow for the in vivo xenograft study.

Conclusion

This compound is a potent and selective pan-Pim kinase inhibitor with demonstrated preclinical activity against multiple myeloma. Its well-defined mechanism of action, favorable pharmacokinetic properties, and in vivo efficacy make it a valuable tool for cancer research and a promising candidate for further clinical development. The experimental protocols and pathway diagrams provided in this guide are intended to support and facilitate ongoing investigations into the therapeutic potential of this compound and other Pim kinase inhibitors.

References

Pan-Pim Kinase Inhibitors: A Technical Guide for Cancer Therapy Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pim (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1][2] Overexpressed in a wide range of hematological malignancies and solid tumors, these kinases are crucial regulators of cell survival, proliferation, and metabolic adaptation.[2][3] Their role in promoting tumorigenesis and therapeutic resistance has positioned them as attractive targets for cancer therapy.[3] This technical guide provides an in-depth overview of pan-Pim kinase inhibitors, summarizing key preclinical and clinical data, detailing essential experimental protocols for their evaluation, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Pim kinases are downstream effectors of multiple signaling pathways, most notably the JAK/STAT pathway, which is frequently activated by cytokines and growth factors.[1] Once expressed, Pim kinases phosphorylate a plethora of downstream substrates, thereby regulating various cellular processes.[3] Key substrates include:

-

BAD: Phosphorylation of the pro-apoptotic protein BAD at Ser112 by all three Pim isoforms inhibits its apoptotic function.[4]

-

c-Myc: Pim-1 can phosphorylate the oncoprotein c-Myc, enhancing its stability and transcriptional activity.

-

p21Cip1/WAF1 and p27Kip1: Phosphorylation of these cell cycle inhibitors by Pim kinases leads to their degradation, promoting cell cycle progression.

-

4E-BP1 and S6K: Pim kinases can activate the mTORC1 pathway, leading to the phosphorylation of 4E-BP1 and S6K, which in turn promotes protein synthesis.[4]

Pan-Pim kinase inhibitors are ATP-competitive small molecules that bind to the ATP-binding pocket of the Pim kinases, thereby blocking their catalytic activity and preventing the phosphorylation of their downstream targets. This inhibition leads to the induction of apoptosis, cell cycle arrest, and a reduction in protein translation in cancer cells.

Pan-Pim Kinase Inhibitors in Development

Several pan-Pim kinase inhibitors have been developed and evaluated in preclinical and clinical settings. The following tables summarize their biochemical potency, cellular activity, and in vivo efficacy.

Table 1: Biochemical Potency of Pan-Pim Kinase Inhibitors

| Inhibitor | Pim-1 IC50/Ki (nM) | Pim-2 IC50/Ki (nM) | Pim-3 IC50/Ki (nM) | Reference |

| SGI-1776 | 7 (IC50) | 363 (IC50) | 69 (IC50) | [5] |

| AZD1208 | 0.4 (IC50) | 5 (IC50) | 1.9 (IC50) | [6] |

| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [7] |

| INCB053914 | ~1 (IC50) | <10 (IC50) | ~1 (IC50) | [8] |

| GDC-0339 | 0.016 (Ki) | 0.13 (Ki) | 0.0055 (Ki) | [5] |

| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | [9] |

| CX-6258 | 5 (IC50) | 25 (IC50) | 16 (IC50) | [9] |

Table 2: Cellular Activity of Pan-Pim Kinase Inhibitors

| Inhibitor | Cell Line | Assay | IC50 (µM) | Reference |

| SGI-1776 | MV-4-11 (AML) | Apoptosis | ~1 | [10] |

| SGI-1776 | Multiple | Cytotoxicity | Median 3.1 | [5] |

| AZD1208 | MOLM-16 (AML) | Growth Inhibition | <0.15 | [11] |

| INCB053914 | MOLM-16 (AML) | p-BAD Inhibition | 0.004 | [8] |

| INCB053914 | KMS-12-BM (MM) | p-BAD Inhibition | 0.027 | [8] |

Table 3: In Vivo Efficacy of Pan-Pim Kinase Inhibitors

| Inhibitor | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| SGI-1776 | MV-4-11 (AML) | 75 mg/kg, p.o., daily | Complete Regression | [9] |

| AZD1208 | MOLM-16 (AML) | 30 mg/kg, p.o., daily | Slight Regression | [4] |

| AZD1208 | Myc-CaP (Prostate) | 45 mg/kg, p.o., daily | 54.3% TGI | [12] |

| LGB321 | KG-1 (AML) | Not specified | Significant TGI | [13] |

| PIM447 | MM.1S (MM) | Not specified | Significant TGI | [14] |

| INCB053914 | MOLM-16 (AML) | Not specified | Dose-dependent TGI | [15] |

| This compound | RPMI 8226 (MM) | 100 mg/kg, p.o. | 90% TGI | [5] |

Key Experimental Protocols

The following section details methodologies for key experiments used in the evaluation of pan-Pim kinase inhibitors.

Biochemical Kinase Assays

1. ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

Materials: Recombinant Pim kinase, kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate peptide (e.g., BAD peptide), ADP-Glo™ Reagent, Kinase Detection Reagent, and test compounds.

-

Procedure:

-

In a 384-well plate, add 1 µL of serially diluted test compound or DMSO vehicle.

-

Add 2 µL of Pim kinase in kinase buffer.

-

Add 2 µL of a mixture of ATP and substrate peptide to initiate the reaction.

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16][17]

-

2. LanthaScreen™ Eu Kinase Binding Assay

This TR-FRET-based assay measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer.

-

Materials: Europium (Eu)-labeled anti-tag antibody, fluorescently labeled kinase tracer, recombinant tagged Pim kinase, kinase buffer, and test compounds.

-

Procedure:

-

In a 384-well plate, add 5 µL of serially diluted test compound or DMSO vehicle.

-

Add 5 µL of a pre-mixed solution of Eu-labeled antibody and tagged Pim kinase.

-

Add 5 µL of the kinase tracer.

-

Incubate for 1 hour at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm with excitation at 340 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and determine IC50 values.[18][19]

-

Cellular Assays

1. Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.

-

Materials: Cancer cell lines, culture medium, opaque-walled 96- or 384-well plates, CellTiter-Glo® Reagent, and test compounds.

-

Procedure:

-

Seed cells in opaque-walled multiwell plates and allow them to attach overnight.

-

Treat cells with serially diluted test compounds or DMSO vehicle and incubate for a desired period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.[15][20]

-

2. Western Blotting for Phospho-Substrate Levels

This technique is used to detect the phosphorylation status of Pim kinase substrates, such as BAD at Ser112, as a measure of target engagement in cells.

-

Materials: Cancer cell lines, test compounds, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (e.g., anti-phospho-BAD (Ser112) and anti-total BAD), HRP-conjugated secondary antibody, and chemiluminescent substrate.

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD (Ser112)) overnight at 4°C.[19]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH or β-actin) to normalize the data.[20]

-

3. Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method to verify target engagement in intact cells by measuring the thermal stabilization of the target protein upon ligand binding.[21]

-

Materials: Cancer cell lines, test compounds, PBS, lysis buffer, and antibodies for western blotting.

-

Procedure:

-

Treat cells with the test compound or vehicle control.

-

Heat cell suspensions or lysates to a range of temperatures for a short duration (e.g., 3 minutes).[21]

-

Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble Pim kinase in the supernatant by western blotting.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[21]

-

Experimental Workflow Visualization

The following diagram illustrates a typical screening cascade for the identification and characterization of novel pan-Pim kinase inhibitors.

References

- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on structure-function mechanism and signaling pathway of serine/threonine protein PIM kinases as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. | BioWorld [bioworld.com]

- 6. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 13. A phase I, dose-escalation study of oral PIM447 in Japanese patients with relapsed and/or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase I studies of AZD1208, a proviral integration Moloney virus kinase inhibitor in solid and haematological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preclinical characterization of INCB053914, a novel pan-PIM kinase inhibitor, alone and in combination with anticancer agents, in models of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pan-PIM kinase inhibition provides a novel therapy for treating hematologic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Phospho-Bad (Ser112) Antibody | Cell Signaling Technology [cellsignal.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. benchchem.com [benchchem.com]

GDC-0339: A Technical Overview of Its Cytostatic Effects on Cancer Cell Lines

For Research, Scientific, and Drug Development Professionals

Introduction

GDC-0339 is a potent and orally bioavailable small molecule inhibitor targeting the family of Pim kinases (Pim-1, Pim-2, and Pim-3).[1] These serine/threonine kinases are crucial downstream effectors of various cytokine and growth factor signaling pathways, playing a significant role in cell survival, proliferation, and differentiation. Overexpression of Pim kinases is a common feature in numerous hematological malignancies and solid tumors, making them an attractive target for cancer therapy. This compound has demonstrated cytostatic effects, primarily in preclinical models of multiple myeloma, by arresting cell growth and inducing downstream signaling changes consistent with Pim kinase inhibition.[1] This document provides a comprehensive technical guide on the cytostatic effects of this compound, detailing its mechanism of action, effects on various cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its cytostatic effects by competitively binding to the ATP-binding pocket of Pim kinases, thereby inhibiting their catalytic activity. The inhibitory constants (Ki) of this compound are 0.03 nM, 0.1 nM, and 0.02 nM for Pim-1, Pim-2, and Pim-3, respectively, highlighting its potency as a pan-Pim inhibitor.[1] Inhibition of Pim kinases by this compound leads to the modulation of several downstream signaling pathways that are critical for cancer cell proliferation and survival.

Key downstream effects of this compound include the reduced phosphorylation of BAD (Bcl-2-associated death promoter) and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1). The phosphorylation of BAD by Pim kinases inhibits its pro-apoptotic function. By preventing this phosphorylation, this compound can promote apoptosis. 4E-BP1 is a key regulator of protein synthesis, and its phosphorylation by the mTORC1 pathway, which can be influenced by Pim kinases, is a critical step in initiating cap-dependent translation. Inhibition of 4E-BP1 phosphorylation by this compound can lead to a decrease in the translation of essential proteins required for cell growth and proliferation.

Quantitative Data: Cytostatic Effects on Cancer Cell Lines

The cytostatic activity of this compound has been evaluated across a range of cancer cell lines, with a primary focus on multiple myeloma. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM.1S | Multiple Myeloma | 0.1 | [1] |

| RPMI-8226 | Multiple Myeloma | Data not specified, but efficacious in xenograft models | [2] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Activity confirmed, specific IC50 not provided in the primary source | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the cytostatic effects of this compound.

Cell Viability Assay

Cell viability assays are fundamental for determining the dose-dependent effect of a compound on cell proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used colorimetric method.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468 at 1x10⁴ cells/well or MDA-MB-231 and MCF-7 at 5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[4]

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.[4]

-

MTT Addition: Add MTT solution to each well and incubate for a specified period to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

References

GDC-0339: A Pan-Pim Kinase Inhibitor Inducing Cell Cycle Arrest in Multiple Myeloma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

GDC-0339 is a potent and orally bioavailable small molecule inhibitor that targets all three isoforms of the Pim serine/threonine kinase family (Pim-1, Pim-2, and Pim-3). Pim kinases are crucial regulators of cell survival and proliferation, and their overexpression is implicated in the pathogenesis of various hematological malignancies, including multiple myeloma. This compound exerts its anti-tumor activity by inducing a cytostatic effect, primarily through the arrest of the cell cycle at the G0/G1 phase. This guide provides an in-depth overview of the mechanism of action of this compound on cell cycle progression, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction to this compound and Pim Kinases

This compound is a diaminopyrazole compound identified as a highly potent pan-Pim kinase inhibitor.[1] Pim kinases are a family of constitutively active serine/threonine kinases that play a significant role in signal transduction cascades promoting cell survival and proliferation.[2] Their expression is often elevated in cancer, making them attractive therapeutic targets. This compound has demonstrated efficacy in preclinical models of multiple myeloma, a hematological malignancy characterized by the uncontrolled proliferation of plasma cells.[3][4]

Quantitative Data: Efficacy and Potency of this compound

The inhibitory activity and cytostatic effect of this compound have been quantified in various assays.

| Parameter | Value | Cell Line/Target | Reference |

| Ki (Pim-1) | 0.03 nM | Pim-1 Kinase | [2] |

| Ki (Pim-2) | 0.1 nM | Pim-2 Kinase | [2] |

| Ki (Pim-3) | 0.02 nM | Pim-3 Kinase | [2] |

| IC50 | 0.1 µM | MM.1S cells | [2] |

| Tumor Growth Inhibition (TGI) | 90% at 100 mg/kg | RPMI 8226 xenografts | [5] |

| Tumor Growth Inhibition (TGI) | 60% at 100 mg/kg | MM.1S xenografts | [5] |

Mechanism of Action: this compound and Cell Cycle Progression

This compound-mediated inhibition of Pim kinases leads to a cascade of downstream events that culminate in cell cycle arrest, primarily at the G0/G1 checkpoint. The central mechanism involves the modulation of key cell cycle regulatory proteins.

Signaling Pathway of this compound-Induced Cell Cycle Arrest

The inhibition of Pim kinases by this compound disrupts the normal progression of the cell cycle. The following diagram illustrates the key molecular players and their interactions in this process.

Role of p27Kip1 and p21Cip1

Pim kinases are known to phosphorylate the cyclin-dependent kinase (CDK) inhibitor p27Kip1, targeting it for proteasomal degradation. By inhibiting Pim kinases, this compound leads to the accumulation of p27Kip1. Increased levels of p27Kip1, and similarly p21Cip1, inhibit the activity of CDK2.[6]

Impact on c-Myc

c-Myc is a potent transcription factor that drives cell proliferation. Pim kinases can phosphorylate and stabilize c-Myc. Inhibition of Pim kinases by this compound is expected to decrease c-Myc stability and its transcriptional activity, further contributing to cell cycle arrest.

Consequence: G0/G1 Cell Cycle Arrest

The inhibition of CDK2 activity by stabilized p27 and reduced c-Myc activity prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry. This molecular cascade results in the arrest of the cell cycle in the G0/G1 phase. Downregulation of Pim-2 has been shown to induce a significant increase in the proportion of cells in the G0/G1 phase.[6]

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in multiple myeloma cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

-

MM.1S multiple myeloma cells

-

RPMI-1640 medium with 10% FBS

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

-

Cell Culture and Treatment: Seed MM.1S cells at a density of 0.5 x 10^6 cells/mL and allow them to grow for 24 hours. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for 24-48 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. Collect at least 10,000 events per sample.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]

Western Blot Analysis of Cell Cycle Proteins

This protocol details the procedure to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins following this compound treatment.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Primary antibodies (e.g., anti-p-p27, anti-p27, anti-c-Myc, anti-p-Rb, anti-Rb, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Lyse treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using a chemiluminescent substrate.

In Vivo Xenograft Model

This protocol outlines the establishment of a multiple myeloma xenograft model to evaluate the in vivo efficacy of this compound.

Procedure:

-

Cell Implantation: Subcutaneously inject MM.1S or RPMI-8226 cells into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer this compound orally at the desired dose and schedule.

-

Efficacy Assessment: Measure tumor volume regularly to determine tumor growth inhibition.

Conclusion

This compound is a potent pan-Pim kinase inhibitor that effectively induces cell cycle arrest at the G0/G1 phase in multiple myeloma cells. Its mechanism of action, centered on the stabilization of CDK inhibitors like p27Kip1 and the destabilization of pro-proliferative factors like c-Myc, provides a strong rationale for its clinical development in the treatment of multiple myeloma and other hematological malignancies. The experimental protocols provided in this guide offer a framework for further investigation into the cellular and molecular effects of this promising therapeutic agent.

References

- 1. Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (this compound) for the Treatment of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Pim | TargetMol [targetmol.com]

- 3. researchgate.net [researchgate.net]

- 4. PIM Kinases in Multiple Myeloma [mdpi.com]

- 5. | BioWorld [bioworld.com]

- 6. Downregulation of Pim-2 induces cell cycle arrest in the G0/G1 phase via the p53-non-dependent p21 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GDC-0339 In Vitro Assay for MM.1S Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro assay to evaluate the efficacy of GDC-0339, a potent pan-Pim kinase inhibitor, on the multiple myeloma cell line MM.1S. The protocol outlines the necessary steps for cell culture, drug treatment, and assessment of cell viability using a luminescent-based assay. Additionally, it includes information on the mechanism of action of this compound and its effect on downstream signaling pathways.

Introduction

This compound is an orally bioavailable small molecule inhibitor targeting all three isoforms of the Pim kinase family (Pim-1, Pim-2, and Pim-3)[1]. Pim kinases are serine/threonine kinases that are overexpressed in various hematological malignancies, including multiple myeloma, where they play a crucial role in cell survival, proliferation, and resistance to apoptosis[2][3][4]. The MM.1S cell line, derived from a patient with multiple myeloma, is sensitive to glucocorticoids and serves as a valuable in vitro model for studying the effects of novel therapeutic agents[5]. This protocol details a robust method to determine the cytostatic effects of this compound on MM.1S cells.

Data Presentation

Table 1: this compound Potency

| Compound | Target | IC50 (MM.1S cells) |

| This compound | pan-Pim Kinase | 0.1 µM |

Table 2: MM.1S Cell Culture and Assay Parameters

| Parameter | Recommended Value |

| Cell Line | MM.1S |

| Seeding Density (96-well plate) | 1 x 10^4 cells/well[6] |

| Culture Medium | RPMI 1640 + 10% FBS |

| Incubation Time with this compound | 48-72 hours |

| Viability Assay | CellTiter-Glo® Luminescent Cell Viability Assay |

Signaling Pathway

Pim kinases regulate several downstream signaling pathways involved in cell survival and proliferation. Inhibition of Pim kinases by this compound leads to decreased phosphorylation of pro-apoptotic proteins such as BAD at Ser112, a reduction in the expression of the oncogene c-Myc, and inhibition of the mTORC1 pathway[4][7]. This ultimately results in cell cycle arrest and apoptosis in sensitive cancer cells like MM.1S.